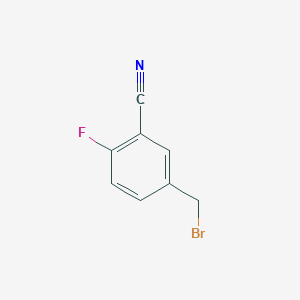

5-(Bromomethyl)-2-fluorobenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

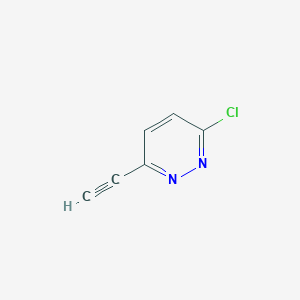

The synthesis of compounds related to 5-(Bromomethyl)-2-fluorobenzonitrile involves several key strategies, including halogenation, nucleophilic substitution, and coupling reactions. For example, an improved synthesis route for a related compound, employing Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, achieved a significant overall yield, demonstrating the effectiveness of contemporary synthetic methodologies (Gopinathan, Jin, & Rehder, 2009). Another approach utilized the NaOMe-catalyzed bromodeboronation of aryl boronic acids, showcasing the versatility of halodeboronation in synthesizing bromo-fluorobenzonitriles (Szumigala, Devine, Gauthier, & Volante, 2004).

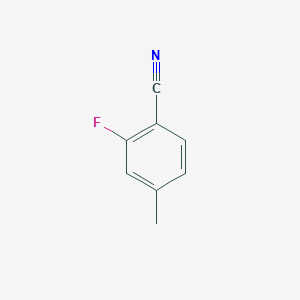

Molecular Structure Analysis

The molecular structure of compounds akin to 5-(Bromomethyl)-2-fluorobenzonitrile has been extensively analyzed using Density Functional Theory (DFT). Studies have focused on equilibrium geometric structure, vibrational spectra, and non-linear optical properties, providing comprehensive insights into their molecular characteristics (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Chemical Reactions and Properties

Chemical reactions involving bromo and fluoro substituents on benzonitrile cores are crucial for further functionalization. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid demonstrates the adaptability of these molecules to undergo bromination, hydrolysis, diazotization, and deamination reactions under optimized conditions, highlighting their chemical reactivity (Peng-peng, 2013).

Wissenschaftliche Forschungsanwendungen

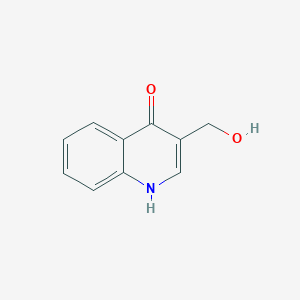

1. Synthesis of 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones

- Application Summary: This research involves the synthesis of new enones from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes .

- Methods of Application: The Wittig reaction was used to form compounds from 5-HMF, which was obtained from fructose by refluxing in DMSO . The reaction products were isolated by flash chromatography over silica gel .

- Results: The synthesized enones were observed to affect free-radical oxidation in model systems, particularly to suppress the generation of reactive oxygen species .

2. Electrochemical Bromofunctionalization of Alkenes

- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .

- Methods of Application: Various alkenes were converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .

- Results: The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

Safety And Hazards

This information is usually available in the material safety data sheet (MSDS) for the compound. It includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures.

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved.

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUKPGIJZYZERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378781 | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-fluorobenzonitrile | |

CAS RN |

180302-35-6 | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

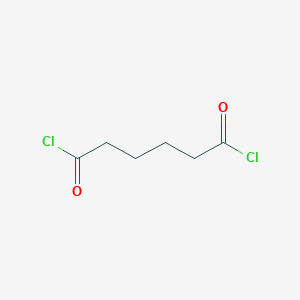

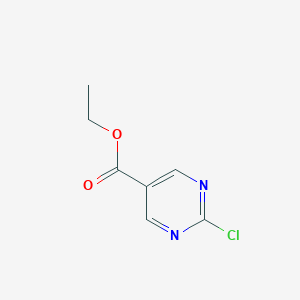

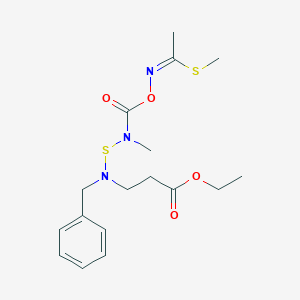

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)